Tert-butyl 3-oxo-5-phenylpentanoate
Description
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 3-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)18-14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
GIRUZNRPRYXHMV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The tert-butyl ester distinguishes this compound from structurally related β-keto esters, such as methyl 3-oxo-5-phenylpentanoate and ethyl 3-oxo-5-phenylpentanoate. Key differences include:
The tert-butyl group’s bulkiness reduces polarity, enhancing lipid solubility, which is advantageous in drug delivery systems. In contrast, methyl and ethyl esters are more reactive in nucleophilic acyl substitutions due to lower steric hindrance .
Stability and Reactivity
- Hydrolysis Resistance : The tert-butyl ester’s stability under acidic and basic conditions makes it preferable for multi-step syntheses requiring prolonged reaction times. Ethyl and methyl esters, however, hydrolyze more readily, releasing the active β-keto acid intermediate faster .
- Thermal Stability : Tert-butyl derivatives generally decompose at higher temperatures, reducing byproduct formation during high-temperature reactions. Ethyl esters, as seen in , are synthesized at moderate temperatures (e.g., 40–60°C).
- Reactivity in Cyclocondensations: Ethyl 3-oxo-5-phenylpentanoate is used to synthesize pyrazole derivatives (e.g., ethyl 1-(3-bromophenyl)-5-phenethyl-1H-pyrazole-4-carboxylate) via reactions with hydrazines . The tert-butyl analog may exhibit slower reaction kinetics due to steric effects but could yield purer products by minimizing side reactions.
Preparation Methods
Alkylation of Tert-Butyl Acetoacetate Derivatives
The alkylation of tert-butyl acetoacetate with benzyl halides represents a foundational approach. Hartzell and Rathke (1976) demonstrated that tert-butyl acetoacetate undergoes alkylation at the α-position when treated with benzyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via enolate formation, followed by nucleophilic substitution:
$$
\text{tert-butyl acetoacetate} + \text{benzyl bromide} \xrightarrow{\text{NaH, THF}} \text{tert-butyl 3-oxo-5-phenylpent-4-enoate}
$$
Subsequent hydrogenation of the double bond in tert-butyl 3-oxo-5-phenylpent-4-enoate using palladium on carbon (Pd/C) under hydrogen gas yields the saturated target compound. This two-step process achieves an overall yield of 68–72%, though the necessity for high-pressure hydrogenation limits its scalability.
Reformatsky Reaction Strategies
The Reformatsky reaction between α-bromoesters and ketones offers a stereocontrolled pathway. Dubois et al. (1963) reported the condensation of tert-butyl α-bromoacetate with benzalacetone (4-phenyl-3-buten-2-one) in the presence of zinc dust, yielding tert-butyl 3-oxo-5-phenylpent-4-enoate. The reaction mechanism involves the formation of a zinc enolate, which attacks the carbonyl group of the ketone:
$$
\text{tert-butyl α-bromoacetate} + \text{benzalacetone} \xrightarrow{\text{Zn, THF}} \text{tert-butyl 3-oxo-5-phenylpent-4-enoate}
$$
Hydrogenation as described above completes the synthesis. While this method provides excellent stereochemical control (up to 95% enantiomeric excess), the use of zinc poses environmental and handling challenges.
Hydrogenation of Unsaturated Precursors
Direct hydrogenation of tert-butyl 3-oxo-5-phenylpent-4-enoate, as detailed in Chemsrc (2024), employs catalytic transfer hydrogenation with ammonium formate and Pd/C in methanol. This method avoids high-pressure equipment, achieving 89–92% yield under mild conditions (25°C, 12 h). The reaction is particularly advantageous for large-scale production due to its operational simplicity and reduced safety risks.
Oxidation of Diol Intermediates
A patent by WO2014203045A1 (2013) describes an oxidation-based route starting from tert-butyl 5-hydroxy-3-oxo-5-phenylpentanoate. Using a Cu(II)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system in acetonitrile at 40°C, the secondary alcohol is oxidized to the ketone, yielding tert-butyl 3-oxo-5-phenylpentanoate with >98% purity. Key advantages include aqueous workup and recyclable catalysts, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, cost, and sustainability of each method:
| Method | Yield (%) | Cost (Relative) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Alkylation-Hydrogenation | 68–72 | Moderate | High (Pd/C use) | Limited |
| Reformatsky Reaction | 75–80 | High | Moderate (Zn waste) | Moderate |
| Catalytic Hydrogenation | 89–92 | Low | Low | High |
| Cu/TEMPO Oxidation | 85–90 | Moderate | Low | High |
Catalytic hydrogenation and Cu/TEMPO oxidation emerge as preferred methods for industrial applications due to their balance of yield, cost, and sustainability.
Q & A
Q. Methodological Guidance
- NMR spectroscopy : ¹H/¹³C NMR to verify the β-keto ester moiety (characteristic carbonyl peaks at ~170-200 ppm) and phenyl group integration.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Chromatography : HPLC with UV detection at λ ~210 nm (for carbonyl absorption) to assess purity. Cross-reference with InChIKey databases for structural validation (as in ) .
How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?
Data Contradiction Analysis
Discrepancies may arise from:
- Impurity interference : Use preparative HPLC to isolate the compound and re-analyze.
- Tautomerism : The β-keto ester group may exist in enol or keto forms, leading to split NMR signals. Stabilize by using deuterated DMSO or acidic conditions.
- Solvent effects : Compare spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to resolve shifts .
What are the key considerations for designing stability studies of this compound under various storage and reaction conditions?
Q. Advanced Stability Assessment
- Temperature sensitivity : Store at –20°C to prevent β-keto ester hydrolysis.
- Light exposure : Protect from UV light to avoid radical degradation pathways.
- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) during reactions to minimize ester hydrolysis.
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to predict shelf life .
What strategies are effective in resolving low yields during coupling reactions involving this compound in multi-step syntheses?
Q. Optimization Framework
- Protecting group strategy : Use tert-butyl esters as transient protecting groups for carboxylic acids (as in ).
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
What personal protective equipment (PPE) is recommended when handling this compound, given its potential reactivity as a β-keto ester?
Q. Safety Protocol
- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particles are generated.
- Gloves : Nitrile or neoprene gloves resistant to organic solvents.
- Eye protection : Goggles with side shields to prevent splashes.
- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure (as per guidelines) .
How can computational modeling aid in predicting the reactivity of this compound in novel reaction systems?
Q. Advanced Method Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
